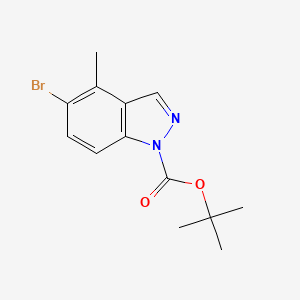

1-Boc-5-bromo-4-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-4-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-9-7-15-16(11(9)6-5-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQQBBWNZUNQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694179 | |

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-48-0 | |

| Record name | tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-5-bromo-4-methyl-1H-indazole

CAS Number: 1257535-48-0

Introduction

1-Boc-5-bromo-4-methyl-1H-indazole is a heterocyclic compound featuring an indazole core structure. The presence of a bromine atom, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group makes it a valuable and versatile intermediate in organic synthesis. This guide provides an in-depth overview of its properties, a plausible synthetic route, and its potential applications, particularly for researchers and professionals in the field of drug development and medicinal chemistry. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of therapeutic agents.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes expected physicochemical properties based on its structure and data from analogous compounds.

| Property | Value |

| CAS Number | 1257535-48-0 |

| Molecular Formula | C13H15BrN2O2 |

| Molecular Weight | 311.18 g/mol |

| Appearance | Expected to be an off-white to yellow solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

| Purity | Typically >95% (as supplied by commercial vendors) |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence, starting from a commercially available substituted toluene. The following is a representative experimental protocol based on established synthetic methodologies for similar indazole derivatives.

Step 1: Nitration of 2-Bromo-1-methyl-3-nitrobenzene

A solution of 2-bromo-1-methyl-3-nitrobenzene in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-bromo-1-methyl-3,5-dinitrobenzene.

Step 2: Reduction of the Dinitro Compound

The 2-bromo-1-methyl-3,5-dinitrobenzene is dissolved in ethanol, and a reducing agent, such as tin(II) chloride dihydrate, is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with a basic aqueous solution (e.g., sodium hydroxide) to precipitate the diamine product. The product is then extracted with an organic solvent, dried, and concentrated.

Step 3: Diazotization and Cyclization to form 5-Bromo-4-methyl-1H-indazole

The resulting diamine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then carefully neutralized and heated to induce cyclization, forming the 5-bromo-4-methyl-1H-indazole. The product is isolated by extraction and purified by column chromatography.

Step 4: Boc Protection of 5-Bromo-4-methyl-1H-indazole

5-Bromo-4-methyl-1H-indazole is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)2O and a base, for instance, triethylamine or 4-dimethylaminopyridine (DMAP), are added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.

Applications in Research and Drug Development

Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

The Boc protecting group on the indazole nitrogen enhances the compound's stability and allows for selective reactions at other positions of the molecule. This protecting group can be readily removed under acidic conditions when desired.

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, highlighting the key transformations.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-bromo-4-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, meaning it is a common motif in biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its applications as a key building block in the development of novel therapeutics. The presence of a bromine atom and a methyl group on the indazole core, along with the Boc protecting group, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its unprotected core is presented below.

| Property | Value | Source |

| Molecular Formula | C13H15BrN2O2 | Molbase |

| Molecular Weight | 311.174 g/mol | Molbase |

| CAS Number | 1257535-48-0 | Molbase |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, DCM, and methanol. | [4] |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to moisture, air, and light over prolonged periods. | [4] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7BrN2 | Frontier Specialty Chemicals |

| CAS Number | 926922-40-9 | [5] |

| ¹H-NMR (400MHz, CDCl₃) δ | 8.07 (s, 1H, H-3), 7.36–7.34 (d, J=8Hz, 1H, H-7), 7.26–7.24 (d, J=8Hz, 1H, H-6), 2.50 (s, 3H, CH₃) | [6] |

| Purity | >97% (by Gas Chromatography) | [6] |

Table 2: Properties of the Core Compound, 4-Bromo-5-methyl-1H-indazole

Synthetic Protocols

The synthesis of this compound can be achieved in a two-stage process: first, the synthesis of the 4-bromo-5-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Stage 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

A plausible synthetic route for 4-bromo-5-methyl-1H-indazole is detailed in patent CN112321510A.[6] The process involves a three-step reaction starting from 2-bromo-4-fluorotoluene.

Experimental Protocol:

-

Step 1: Lithiation and Formylation. 2-bromo-4-fluorotoluene is reacted with lithium diisopropylamide (LDA) to generate a lithium reagent. This is subsequently reacted with dimethylformamide (DMF) to introduce a formyl group. The reaction is typically carried out in tetrahydrofuran (THF) at -78 °C for 1-2 hours.[6]

-

Step 2: Oxime Formation. The resulting aldehyde (compound III in the patent) is reacted with methoxylamine hydrochloride and potassium carbonate in a solvent such as ethylene glycol dimethyl ether. The reaction is heated to 40-80 °C for 2-16 hours.[6]

-

Step 3: Ring Closure. The oxime derivative (compound IV) undergoes ring closure in the presence of hydrazine hydrate to form the final 4-bromo-5-methyl-1H-indazole. This step is performed in a solvent like THF or ethanol at a temperature of 40-100 °C for 2-16 hours.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-5-methyl-1H-indazole | [frontierspecialtychemicals.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Boc-5-bromo-4-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 1-Boc-5-bromo-4-methyl-1H-indazole (tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, predicted data tables for ¹H NMR, ¹³C NMR, and key MS fragments are presented based on the analysis of structurally similar compounds. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel indazole derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | H-3 (indazole ring) |

| ~7.6-7.8 | Doublet | 1H | H-6 (indazole ring) |

| ~7.3-7.5 | Doublet | 1H | H-7 (indazole ring) |

| ~2.4-2.6 | Singlet | 3H | -CH₃ (methyl group) |

| ~1.7 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| Predicted solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | C=O (Boc group) |

| ~140 | C-7a (indazole ring) |

| ~135 | C-3 (indazole ring) |

| ~129 | C-6 (indazole ring) |

| ~125 | C-3a (indazole ring) |

| ~120 | C-4 (indazole ring) |

| ~115 | C-5 (indazole ring) |

| ~110 | C-7 (indazole ring) |

| ~85 | -C(CH₃)₃ (Boc group) |

| ~28 | -C(CH₃)₃ (Boc group) |

| ~18 | -CH₃ (methyl group) |

| Predicted solvent: CDCl₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Da) | Proposed Fragment | Notes |

| 310/312 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 254/256 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 210/212 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often a base peak for Boc-protected compounds. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

Sample of this compound (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Sample of this compound (approx. 1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

-

Sample Preparation:

-

For EI-MS, the sample is typically introduced directly into the ion source via a direct insertion probe.

-

For ESI-MS, dissolve the sample in a suitable volatile solvent to a concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the Characterization of a Synthesized Compound.

An In-depth Technical Guide to the Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole

This guide provides a comprehensive overview of the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the formation of the indazole core, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of the core intermediate, 5-bromo-4-methyl-1H-indazole, from a suitable substituted aniline precursor. The subsequent step is the selective N-Boc protection of the indazole ring.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole

The initial step focuses on the construction of the indazole ring system. A common and effective method for the synthesis of substituted indazoles is the reductive cyclization of ortho-nitro-substituted anilines. In this proposed synthesis, 4-bromo-3-methyl-2-nitroaniline serves as the starting material.

Experimental Protocol: Reductive Cyclization

This protocol is adapted from general procedures for the synthesis of substituted indazoles from nitroanilines.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromo-3-methyl-2-nitroaniline | C₇H₇BrN₂O₂ | 231.05 |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 |

| Concentrated Hydrochloric Acid | HCl | 36.46 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl (aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a stirred solution of 4-bromo-3-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.

-

Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

To the residue, add water and basify with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-amino-4-bromo-5-methylaniline.

-

Dissolve the crude diamine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Slowly warm the reaction to room temperature and continue stirring for an additional 2 hours.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-bromo-4-methyl-1H-indazole.

Step 2: Boc Protection of 5-bromo-4-methyl-1H-indazole

The second step involves the protection of the N-H group of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy to modulate the reactivity of the indazole for subsequent synthetic transformations.

Experimental Protocol: Boc Protection

This protocol is adapted from the procedure for the Boc protection of 3-amino-5-bromo-1H-indazole.[1][2]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Bromo-4-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Water | H₂O | 18.02 |

| Brine | NaCl (aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Dissolve 5-bromo-4-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM).

-

To this solution, add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.[1][2]

Logical Relationship of Boc Protection

The Boc protection reaction proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of the Boc anhydride, catalyzed by DMAP.

References

An In-depth Technical Guide to the Solubility of 1-Boc-5-bromo-4-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the compound's specific nature as a building block in drug discovery, publicly available quantitative solubility data is limited. This guide, therefore, focuses on predicting solubility based on molecular structure, provides a detailed experimental protocol for determining solubility, and outlines its role within the broader drug development workflow.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound—comprising a moderately polar indazole core, a nonpolar tert-butoxycarbonyl (Boc) protecting group, a nonpolar methyl group, and a polarizable bromo group—suggests a nuanced solubility profile. It is expected to be most soluble in moderately polar to polar aprotic organic solvents.

Based on its structural components, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Name | Polarity | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | Low | The large, nonpolar Boc group may confer some solubility, but the polar indazole ring and bromo group will limit miscibility with highly nonpolar solvents.[1] |

| Polar Aprotic | Dichloromethane (DCM) | Medium | High | DCM is effective at dissolving compounds with a mix of polar and nonpolar features. |

| Ethyl Acetate (EtOAc) | Medium | High | Its polarity is well-suited for dissolving moderately polar heterocyclic compounds. | |

| Tetrahydrofuran (THF) | Medium | High | THF is a good solvent for a wide range of organic molecules. | |

| Polar Aprotic | Acetonitrile (ACN) | High | Moderate to High | Expected to be a good solvent, capable of interacting with the polar parts of the molecule. |

| Dimethylformamide (DMF) | High | High | DMF is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds.[1] | |

| Dimethyl Sulfoxide (DMSO) | High | High | Similar to DMF, DMSO is a universal organic solvent with high polarity, making it an excellent candidate for dissolving this compound.[1] | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Moderate | The polar hydroxyl group can interact with the indazole core, but the large nonpolar regions of the molecule may limit high solubility compared to aprotic solvents.[1] |

| Aqueous | Water | Very High | Insoluble | The predominantly organic and nonpolar character of the molecule, especially the large Boc group, makes it immiscible with water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the following is a detailed protocol for determining the solubility of this compound using the reliable shake-flask method.[2]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Instruments:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials with screw caps

-

Orbital shaker or overhead rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

-

Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifugation of the vial is the preferred method.[4]

-

Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high concentration measurements.

-

-

Analysis and Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Using Gravimetric Method:

-

Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry evaporating dish.[5]

-

Gently evaporate the solvent under a stream of inert gas or in a fume hood.

-

Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[5]

-

The final weight of the residue corresponds to the mass of the solute dissolved in the initial volume of the solvent.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the data obtained from the analysis. For HPLC, multiply the measured concentration of the diluted sample by the dilution factor. For the gravimetric method, divide the final mass of the residue by the volume of the solution taken.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Role in Drug Development and Workflow Visualization

This compound serves as a crucial building block in medicinal chemistry.[6] The indazole scaffold is a "privileged structure" found in numerous bioactive molecules, including kinase inhibitors used in oncology.[7] The Boc group provides protection for the indazole nitrogen, while the bromo and methyl groups offer strategic points for chemical modification, such as cross-coupling reactions, to build more complex molecules.[6]

Understanding the solubility of such an intermediate is critical for its practical application in synthesis, purification, and formulation development. Poor solubility can hinder reaction efficiency, complicate purification processes, and pose challenges for subsequent biological screening.

The following diagram illustrates a typical workflow for utilizing a chemical intermediate like this compound in an early-stage drug discovery program.[8][9]

Caption: Workflow for a chemical intermediate in drug discovery.

This workflow highlights how the initial characterization of solubility directly influences critical downstream decisions, such as the choice of solvents for chemical reactions and purification, ultimately impacting the efficiency of the entire drug discovery pipeline.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. materialneutral.info [materialneutral.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. advion.com [advion.com]

- 9. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]

An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes a summary of its physical characteristics, a detailed, plausible experimental protocol for its synthesis, and its role as a building block in the development of kinase inhibitors.

Core Compound Properties

This compound, also known as tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate, is a heterocyclic compound featuring an indazole core structure. The presence of a bromine atom and a Boc (tert-butoxycarbonyl) protecting group makes it a versatile reagent in medicinal chemistry.

Physical Appearance: This compound is typically a white to off-white or light brown crystalline powder or solid.[1]

Structural Information:

| Property | Value |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.17 g/mol [2] |

| CAS Number | 1257535-48-0[1] |

Predicted Physicochemical Data:

| Property | Value |

| Boiling Point | 393.5 ± 34.0 °C |

| Density | 1.42 ± 0.1 g/cm³ |

| pKa | -1.91 ± 0.50 |

Synthesis Protocol

Step 1: Synthesis of 4-bromo-5-methyl-1H-indazole

This procedure is adapted from a patented method for the synthesis of the indazole core.[3]

Materials:

-

2-bromo-4-fluorotoluene

-

Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)

-

N,N-dimethylformamide (DMF)

-

Methoxylamine hydrochloride

-

Potassium carbonate

-

Ethylene glycol dimethyl ether

-

Hydrazine hydrate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

Dissolve 2-bromo-4-fluorotoluene in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) to the cooled mixture and stir for 1-2 hours at -78 °C.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture and allow it to slowly warm to room temperature. Stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate aldehyde.

-

To the crude aldehyde dissolved in ethylene glycol dimethyl ether, add methoxylamine hydrochloride and potassium carbonate. Heat the mixture at a temperature between 40-80 °C for 2-16 hours.

-

After cooling, the resulting intermediate is subjected to ring closure with hydrazine hydrate in a suitable solvent such as THF, dioxane, methanol, or ethanol, at a temperature ranging from 40-100 °C for 2-16 hours to yield 4-bromo-5-methyl-1H-indazole.

-

The final product can be purified by column chromatography on silica gel.

Step 2: Boc-Protection of 4-bromo-5-methyl-1H-indazole

This is a standard procedure for the N-protection of indazoles.

Materials:

-

4-bromo-5-methyl-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Water

-

Brine

Procedure:

-

Dissolve 4-bromo-5-methyl-1H-indazole in the anhydrous solvent in a reaction flask.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[4] The bromine atom at the 5-position and the methyl group at the 4-position of this compound offer strategic points for chemical modification to enhance potency and selectivity for specific kinase targets.

Derivatives of bromo-indazoles are key intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a target in cancer therapy.[5][6] The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents that can occupy different pockets within the kinase active site.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a potential kinase inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 1-Boc-5-bromo-4-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this guide leverages information from structurally related bromo-substituted and Boc-protected indazoles to provide best-practice recommendations.

Compound Profile

This compound is a heterocyclic compound featuring a bromine substituent and a tert-butyloxycarbonyl (Boc) protecting group. These functional groups influence its reactivity and stability, making proper handling and storage crucial for maintaining its integrity.

| Property | Information |

| IUPAC Name | tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.18 g/mol |

| Appearance | Typically an off-white to yellow powder |

| CAS Number | 1257535-48-0 |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While specific degradation pathways for this molecule are not extensively documented, potential degradation mechanisms can be inferred from similar chemical structures.[1]

Potential Degradation Pathways:

-

Hydrolysis: The Boc-protecting group is susceptible to cleavage under acidic conditions, yielding the deprotected indazole. The indazole ring itself could also be susceptible to hydrolysis under harsh acidic or basic conditions.[1]

-

Oxidation: The indazole ring system may be prone to oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.[1]

-

Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond, initiating radical reactions and decomposition.[1]

-

Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule, potentially leading to the loss of the Boc group and the release of hydrogen bromide.[1]

A general workflow for assessing the stability of a chemical compound like this compound is outlined below.

Caption: A generalized workflow for determining the stability of a chemical compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on data for analogous compounds.[2][3]

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C is recommended for long-term storage.[3] For short-term storage, a cool and dry place is sufficient.[2][4] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Store in an amber vial or a light-proof container.[2] | Prevents photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment.[2][4] | Prevents hydrolysis of the Boc group and the indazole ring. |

| Container | Use a well-sealed, appropriate container (e.g., glass vial with a secure cap).[2] | Prevents contamination and exposure to the atmosphere. |

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Key environmental factors that can impact the stability of the compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of a compound like this compound. These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

4.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2. Forced Degradation Studies

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute with the initial solvent to the appropriate concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute with the initial solvent to the appropriate concentration for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the initial solvent to the appropriate concentration for analysis.

-

-

Thermal Degradation (in Solution):

-

Heat 1 mL of the stock solution at 80°C for 48 hours.

-

Cool the solution to room temperature.

-

Dilute with the initial solvent to the appropriate concentration for analysis.

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution in a photostable container (e.g., quartz cuvette) to a light source capable of emitting both UV and visible light (e.g., a photostability chamber).

-

Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

-

4.3. Analysis

Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products, aiding in their structural elucidation.

Handling and Safety

Researchers and laboratory personnel should adhere to standard safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

-

Handling: Avoid dust generation and accumulation.[4] Wash hands thoroughly after handling.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

By following these guidelines, researchers can ensure the integrity of this compound for their scientific investigations, leading to more reliable and reproducible results in drug discovery and development.

References

A Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole for Chemical Researchers

For researchers, scientists, and professionals in drug development, 1-Boc-5-bromo-4-methyl-1H-indazole (CAS Number: 1257535-48-0) is a key heterocyclic building block. Its structure is primed for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key applications, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

A critical step in any research and development workflow is the procurement of high-quality starting materials. This compound, also known as tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate, is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and catalog numbers to aid in sourcing this reagent.

| Supplier | Catalog Number | Purity | Available Quantities |

| Chem-Impex | 33808 | ≥ 95% (HPLC) | 250mg, 1g, 5g, 10g |

| Molbase | MB62548287 | 96% - 98% | 1g, 5g, 1kg |

| Neostar United | NEO-1257535-48-0 | Not specified | Bulk quantities |

| ETA Chemicals | ETA-20677 | Not specified | Inquire for details |

| Shaanxi Dideu Medichem | Not specified | Not specified | Inquire for details |

Core Applications in Synthetic Chemistry

The strategic placement of the bromine atom and the Boc-protecting group on the indazole scaffold makes this compound a versatile substrate for a variety of chemical transformations. The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions.

The bromine atom at the 5-position serves as an excellent handle for introducing molecular diversity through reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted indazole derivatives. Such derivatives are of significant interest in medicinal chemistry due to the prevalence of the indazole core in biologically active compounds.

The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the compound's stability and solubility in organic solvents. It also modulates the reactivity of the indazole ring system. This protecting group can be readily removed under acidic conditions to reveal the free N-H indazole, providing another site for further functionalization.

Below is a logical workflow for utilizing this reagent in a typical synthetic chemistry research project, from initial procurement to the synthesis of a target molecule via a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar bromo-indazole derivatives and should be optimized for specific substrates.[1][2][3]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture (4:1) or DME/water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

-

Round-bottom flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5-10 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as NMR (¹H, ¹³C) and mass spectrometry.

The workflow for this experimental protocol is visualized in the diagram below.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for 1-Boc-5-bromo-4-methyl-1H-indazole

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole, a key building block in medicinal chemistry and drug discovery. The synthesis involves the formation of the indazole core via a diazotization and cyclization reaction, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents.[1][2] The functionalization of the indazole core at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, serves as a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions at the bromine-substituted position. The Boc protecting group enhances the stability and solubility of the indazole, facilitating its use in multi-step synthetic sequences.[3] This document outlines a reliable and reproducible method for the preparation of this valuable synthetic intermediate.

Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole from 4-bromo-3-methylaniline.

-

Step 2: Boc-protection of 5-bromo-4-methyl-1H-indazole to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-bromo-4-methyl-1H-indazole

This procedure is adapted from a known synthesis of 5-bromo-1H-indazole.[4]

Materials:

-

4-bromo-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium sulfite solution, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-4-methyl-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on standard Boc-protection procedures for indazoles.[5][6]

Materials:

-

5-bromo-4-methyl-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactant | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 1 | 4-bromo-3-methylaniline | NaNO₂, HCl, Na₂SO₃ | Water/DCM | 12-16 | 0-5 to RT | 5-bromo-4-methyl-1H-indazole | 65-75 | >95 (¹H NMR) |

| 2 | 5-bromo-4-methyl-1H-indazole | (Boc)₂O, DMAP, TEA | Dichloromethane | 4-6 | 0 to RT | This compound | 85-95 | >98 (HPLC) |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.18 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (d, 1H), 7.4-7.6 (d, 1H), 2.4-2.6 (s, 3H), 1.6-1.8 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149-151, 140-142, 135-137, 128-130, 120-122, 115-117, 110-112, 85-87, 28-29, 15-17 |

| Mass Spectrometry (ESI+) | m/z: 311.0, 313.0 [M+H]⁺ |

| Melting Point | To be determined |

Workflow and Diagrams

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium nitrite is a strong oxidizing agent.

-

Concentrated acids are corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Follow all institutional safety guidelines for handling and disposal of chemicals.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step procedure is efficient and yields the desired product in good purity and yield. This versatile building block can be utilized in a variety of synthetic applications for the development of novel, biologically active molecules.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-5-bromo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 1-Boc-5-bromo-4-methyl-1H-indazole. The indazole scaffold is a privileged motif in medicinal chemistry, and the methodologies described herein offer versatile strategies for the synthesis of novel derivatives with potential therapeutic applications. This guide covers Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions.

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from 4-bromo-5-methyl-1H-indazole. The protection of the indazole nitrogen with a di-tert-butyl dicarbonate (Boc₂O) group is a standard procedure that enhances solubility in organic solvents and can influence the regioselectivity of subsequent reactions.

Experimental Protocol:

To a solution of 5-bromo-4-methyl-1H-indazole (1.0 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C is added di-tert-butyl dicarbonate (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2][3][4][5]

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 18 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), the palladium catalyst, and the ligand (if required). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The base and the degassed solvent system are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and a terminal alkyne, providing access to a variety of alkynyl-substituted indazoles.[6][7][8][9]

Data Presentation: Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 89 |

| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 |

| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/DMF (2:1) | - | 50 | 12 | 82 |

| 1-Heptyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 85 |

Experimental Protocol: General Procedure for Sonogashira Coupling

In an oven-dried Schlenk tube, this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst are combined. The tube is evacuated and backfilled with an inert gas. The degassed solvent, the terminal alkyne (1.2-1.5 equiv.), and the amine base are added via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion (monitored by TLC or LC-MS), the mixture is cooled, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[10][11][12][13][14]

Data Presentation: Buchwald-Hartwig Amination of this compound

| Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |

| Morpholine | RuPhos-G3 (2) | - | LiHMDS | THF | 65 | 12 | 95 |

| Benzylamine | BrettPhos-G3 (2) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |

| N-Methylaniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Toluene | 100 | 20 | 80 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the palladium precatalyst, and the ligand (if not using a precatalyst). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.), the base (2.0 equiv.), and the anhydrous solvent are added. The mixture is stirred and heated for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a valuable tool for the introduction of vinyl groups.[15][16][17][18]

Data Presentation: Heck Reaction of this compound

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 |

| Cyclohexene | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 36 | 65 |

| 1-Octene | Herrmann's catalyst (2) | - | NaOAc | DMAc | 130 | 24 | 78 |

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst, the ligand (if necessary), and the base in the specified solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Caption: General experimental workflow for the Heck reaction.

Cyanation Reaction

Palladium-catalyzed cyanation introduces a nitrile group onto the indazole ring, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.[19][20]

Data Presentation: Cyanation of this compound

| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | - | DMF | 120 | 12 | 85 |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-AmylOH | 110 | 18 | 90 |

| CuCN | Pd₂(dba)₃ (3) | Xantphos (6) | - | Toluene | 100 | 24 | 78 |

| KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Acetonitrile | 80 | 16 | 72 |

Experimental Protocol: General Procedure for Cyanation

To a solution of this compound (1.0 equiv.) in a suitable solvent, the cyanide source (1.2-1.5 equiv.), palladium catalyst, and ligand are added. The mixture is degassed and heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered. The filtrate is diluted with an organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate or ammonia solution) to remove excess cyanide. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Caption: General experimental workflow for palladium-catalyzed cyanation.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Suzuki Coupling with 1-Boc-5-bromo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The functionalization of the indazole core, particularly at the 5-position, is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of these molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3] This application note provides a detailed protocol for the Suzuki coupling of 1-Boc-5-bromo-4-methyl-1H-indazole with various arylboronic acids, a key transformation for the synthesis of 5-aryl-4-methyl-1H-indazole derivatives. These derivatives are of significant interest in drug discovery, with potential applications as kinase inhibitors and other therapeutic agents.[4] The Boc (tert-butyloxycarbonyl) protecting group on the indazole nitrogen ensures regioselectivity and is compatible with the reaction conditions.[5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on established protocols for similar N-Boc protected 5-bromoindazoles.[5][6]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~90 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 3-5 | ~80 |

| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 4-6 | ~75 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2-4 | ~82[5] |

| 6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~88 |

| 7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~92 |

Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of approximately 0.1 M with respect to the starting indazole.

-

Reaction: Stir the mixture at room temperature for 5 minutes, then heat the reaction to 80 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-4-methyl-5-aryl-1H-indazole.

Deprotection of the Boc Group (Optional)

The Boc protecting group can be readily removed under acidic conditions to yield the free 5-aryl-4-methyl-1H-indazole.

Procedure:

-

Dissolve the purified 1-Boc-4-methyl-5-aryl-1H-indazole in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected product.

Applications in Drug Discovery

The 5-aryl-4-methyl-1H-indazole scaffold synthesized through this protocol is a valuable building block in drug discovery. The introduction of diverse aryl groups at the 5-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have been investigated for their potential as:

-

Kinase Inhibitors: The indazole core can act as a hinge-binding motif in various protein kinases, which are important targets in oncology and inflammatory diseases.

-

Receptor Modulators: Arylated indazoles have been explored as modulators for various receptors, including those involved in metabolic and cardiovascular diseases.[6]

-

Antiproliferative Agents: The planar, aromatic nature of the 5-aryl-indazole system can facilitate intercalation with DNA or interaction with other biological macromolecules, leading to antiproliferative effects.

The versatility of the Suzuki coupling reaction allows for the generation of a large library of 5-aryl-4-methyl-1H-indazole analogs, which can be screened for a wide range of biological activities, accelerating the drug discovery process.

References

- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Boc-5-bromo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and generally high yields, offering a significant advantage over traditional methods for synthesizing aryl amines.[1][2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Boc-5-bromo-4-methyl-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. The N1-Boc protection ensures regioselectivity in the amination reaction.[2]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the active Pd(0) catalyst.[3]

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process includes reaction setup under inert conditions, monitoring of the reaction progress, workup, and purification of the final product.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be adapted for this compound. The choice of ligand is crucial, with bulky biarylphosphine ligands often providing excellent results.[4][5]

Table 1: Reaction Conditions for Amination with Primary Amines